Cas no 5400-75-9 (5-Methyl-1H-benzodimidazol-2(3H)-one)
5-Methyl-1H-benzodimidazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-1H-benzo[d]imidazol-2(3H)-one
- 2H-Benzimidazol-2-one,1,3-dihydro-5-methyl-
- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-METHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE
- 5-Methylbenzoimidazol-2(3H)-one
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-
- 5-Methyl-2-benzimidazolinone
- 2-Benzimidazolinone, 5-methyl-
- 5-Methyl-2(3H)-benzimidazolone
- CTCHXZUMFHNSHM-UHFFFAOYSA-N
- 5-methyl-1,3-dihydrobenzimidazol-2-one
- 5-methyl-3-hydrobenzimidazol-2-one
- 1H-Benzimidazol-2-ol, 5-methyl-
- NSC10384
- 5-Methylbenzimidazole-2-one
- SY045908
- CS-0045386
- 6-methyl-1,3-dihydro-benzoimidazol-2-one
- 2H-Benzimidazol-2-one,3-dihydro-5-methyl-
- NSC-10384
- MFCD00754728
- DTXSID90278872
- A870570
- 1,3-Dihydro-5-methyl-2H-Benzimidazol-2-one
- SCHEMBL1401519
- DS-17705
- F14739
- 5-Methylbenzimidazolone
- SCHEMBL18966976
- UNII-3G2CJM7V6A
- 5400-75-9
- 5-methylbenzimidazolin-2-one
- 5-Methylbenzimidazol-2(3H)-one
- SCHEMBL172143
- AKOS003237444
- AB07026
- AKOS008967449
- SCHEMBL5960094
- FT-0635672
- 3G2CJM7V6A
- SCHEMBL15947574
- NS00120820
- CCG-340042
- 5-methyl-1,3-dihydro-1,3-benzodiazol-2-one
- ALBB-015046
- 5-methyl-1,3-dihydro-2H-benzoimidazol-2-one
- DB-052451
- STK164561
- DTXCID60230028
- 5-Methyl-1H-benzodimidazol-2(3H)-one
-
- MDL: MFCD00754728
- Inchi: 1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
- InChI Key: CTCHXZUMFHNSHM-UHFFFAOYSA-N
- SMILES: O=C1NC2C=CC(C)=CC=2N1
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.1
Experimental Properties
- PSA: 48.65000
- LogP: 1.16460
5-Methyl-1H-benzodimidazol-2(3H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- HazardClass:IRRITANT
5-Methyl-1H-benzodimidazol-2(3H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-1H-benzodimidazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209017-250mg |
5-Methyl-1H-benzo[d]imidazol-2(3H)-one |
5400-75-9 | 95% | 250mg |
£18.00 | 2022-03-01 | |
| Fluorochem | 209017-1g |
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5400-75-9 | 95% | 1g |
£42.00 | 2022-03-01 | |
| Fluorochem | 209017-5g |
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5400-75-9 | 95% | 5g |
£162.00 | 2022-03-01 | |
| Fluorochem | 209017-10g |
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5400-75-9 | 95% | 10g |
£252.00 | 2022-03-01 | |
| Alichem | A019064297-250mg |
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5400-75-9 | 97% | 250mg |
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| Alichem | A019064297-500mg |
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| Alichem | A019064297-1g |
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5400-75-9 | 97% | 1g |
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| Chemenu | CM153217-5g |
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one |
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$205 | 2021-06-09 | |
| Chemenu | CM153217-10g |
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5400-75-9 | 97% | 10g |
$327 | 2021-06-09 | |
| Chemenu | CM153217-25g |
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5400-75-9 | 97% | 25g |
$693 | 2021-06-09 |
5-Methyl-1H-benzodimidazol-2(3H)-one Suppliers
5-Methyl-1H-benzodimidazol-2(3H)-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-Methyl-1H-benzodimidazol-2(3H)-one
Introduction to 5-Methyl-1H-benzodimidazol-2(3H)-one (CAS No. 5400-75-9)
5-Methyl-1H-benzodimidazol-2(3H)-one, identified by its Chemical Abstracts Service (CAS) number 5400-75-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodimidazole class, a structural motif known for its broad spectrum of biological activities. The presence of a methyl substituent at the 5-position of the benzodimidazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The benzodimidazole core is a fused bicyclic system consisting of a benzene ring and two imidazole rings. This structural arrangement imparts remarkable stability and reactivity, enabling diverse functionalization strategies. 5-Methyl-1H-benzodimidazol-2(3H)-one has been extensively studied for its potential applications in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been a surge in research focusing on small-molecule modulators that interact with complex biological pathways. 5-Methyl-1H-benzodimidazol-2(3H)-one has emerged as a promising candidate due to its ability to modulate key cellular processes. Its molecular structure allows for selective binding to biological targets, making it an attractive candidate for further investigation.
One of the most compelling aspects of 5-Methyl-1H-benzodimidazol-2(3H)-one is its potential in oncology research. Studies have demonstrated that benzodimidazole derivatives can exhibit inhibitory effects on enzymes and receptors involved in cancer progression. The methyl group at the 5-position enhances the compound's solubility and bioavailability, which are critical factors for pharmaceutical efficacy. Furthermore, the heterocyclic system provides a platform for designing molecules with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled the rational design of 5-Methyl-1H-benzodimidazol-2(3H)-one derivatives with enhanced biological activity. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These findings have paved the way for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.
The synthesis of 5-Methyl-1H-benzodimidazol-2(3H)-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methyl group at the 5-position is a critical step, as it significantly influences the compound's biological properties. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring scalability for industrial applications.
In addition to its oncology applications, 5-Methyl-1H-benzodimidazol-2(3H)-one has shown promise in other therapeutic areas. For instance, it has been investigated for its potential role in anti-inflammatory and antimicrobial therapies. The compound's ability to interact with various biological targets suggests broad therapeutic utility, making it a versatile scaffold for drug development.
The pharmacological profile of 5-Methyl-1H-benzodimidazol-2(3H)-one is further enhanced by its favorable pharmacokinetic properties. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, which are crucial for clinical efficacy. Additionally, its low toxicity profile makes it an attractive candidate for further preclinical and clinical investigations.
Future research directions include exploring novel derivatives of 5-Methyl-1H-benzodimidazol-2(3H)-one with improved pharmacological properties. By leveraging advanced synthetic methodologies and computational tools, scientists aim to develop next-generation therapeutic agents based on this scaffold. These efforts are expected to yield compounds with enhanced potency, selectivity, and safety profiles.
The integration of 5-Methyl-1H-benzodimidazol-2(3H)-one into drug discovery pipelines represents a significant advancement in medicinal chemistry. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, its importance in pharmaceutical development is likely to grow.
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